N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Medicinal Chemistry Buffer Design Catalysis

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (CAS 90795-54-3) is a tertiary diamine compound with the molecular formula C9H21N3 and molecular weight 171.28 g/mol. The compound features a piperazine ring substituted at the 2-position with a 3-(dimethylamino)propyl side chain, containing three nitrogen atoms: two within the piperazine heterocycle (one secondary amine, one tertiary amine when unsubstituted) and one tertiary amine in the N,N-dimethyl group.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 90795-54-3
Cat. No. B13943449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine
CAS90795-54-3
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCN(C)CCCC1CNCCN1
InChIInChI=1S/C9H21N3/c1-12(2)7-3-4-9-8-10-5-6-11-9/h9-11H,3-8H2,1-2H3
InChIKeyUAMNXJCBADMAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (CAS 90795-54-3): Structural Identity and Baseline Procurement Profile


N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (CAS 90795-54-3) is a tertiary diamine compound with the molecular formula C9H21N3 and molecular weight 171.28 g/mol . The compound features a piperazine ring substituted at the 2-position with a 3-(dimethylamino)propyl side chain, containing three nitrogen atoms: two within the piperazine heterocycle (one secondary amine, one tertiary amine when unsubstituted) and one tertiary amine in the N,N-dimethyl group [1]. This substitution pattern distinguishes it structurally from the more common 1-substituted piperazine analogs such as 1-(3-dimethylaminopropyl)piperazine (CAS 877-96-3), which bears an identical molecular weight and elemental composition but differs in the regiochemistry of side-chain attachment to the piperazine core . The compound is available from specialty chemical suppliers as a research reagent, typically at purities of ≥95% to 97% .

2-Substituted piperazine scaffold, distinct from 1-substituted analogs
Chiral C2 center for asymmetric ligand studies
Preserved NH donors support multidentate coordination and hydrogen bonding

Why N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine Cannot Be Interchanged with Common Piperazine Analogs


Regioisomerism in piperazine derivatives profoundly affects molecular recognition, protonation behavior, and downstream functional performance. N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (2-substituted isomer) and its 1-substituted analog 1-(3-dimethylaminopropyl)piperazine (CAS 877-96-3) share identical molecular formula (C9H21N3) and molecular weight but differ in the attachment position of the dimethylaminopropyl side chain to the piperazine ring . This substitution pattern alters the nitrogen atom protonation sequence: in the 1-substituted analog, the piperazine N4 secondary amine exhibits a predicted pKa of approximately 9.67, dominating the molecule's acid-base behavior . In the 2-substituted isomer, the piperazine nitrogen atoms exist in distinctly different steric and electronic environments, which predictably modifies pKa values, hydrogen-bonding capacity, and metal-coordination geometry [1]. Such differences translate into divergent performance in applications where precise amine basicity or ligand geometry is critical, including metal-catalyzed reactions, nucleic acid binding for gene delivery, and chiral recognition processes. Procurement decisions based solely on molecular formula without accounting for regioisomer identity risk selecting a compound with measurably different reactivity and target engagement profiles.

Regioisomer attachment alters protonation sequence and may shift basicity
Hydrogen-bond donor count differs (2 NH vs 1 NH in 1-substituted analog)
Chiral C2 center absent in 1-substituted analog limits asymmetric research fit

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (CAS 90795-54-3) Against Key Comparators


Regioisomer-Specific Protonation and Basicity Differentiation vs. 1-Substituted Analog

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (2-substituted isomer) and its 1-substituted analog 1-(3-dimethylaminopropyl)piperazine (CAS 877-96-3) are regioisomers with identical molecular formula (C9H21N3) and molecular weight (171.28 g/mol) . The 1-substituted analog displays a predicted pKa of 9.67±0.28 for its piperazine N4 secondary amine , making it strongly basic under physiological conditions. In the 2-substituted isomer (target compound), the dimethylaminopropyl side chain is attached at the piperazine C2 position, placing the side chain adjacent to one piperazine nitrogen and altering the local steric and electronic environment around both ring nitrogens [1]. While experimentally measured pKa values for the target compound remain unreported in open literature, computational predictions based on Hammett substituent constants suggest that the 2-substitution pattern reduces the basicity of the proximal piperazine nitrogen by 0.3–0.5 pKa units relative to the 1-substituted analog due to increased steric hindrance and altered inductive effects [2].

Protonation shift
Class-level inference
Inferred pKa reduction ~0.3–0.5 vs 1-substituted analog (pKa 9.67)
May alter protonation state at physiological pH
Experimental validation pending
Medicinal Chemistry Buffer Design Catalysis

Hydrogen-Bonding Capacity and Rotatable Bond Differentiation vs. 1-Substituted Analog

The regioisomeric difference between N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (target compound) and 1-(3-dimethylaminopropyl)piperazine (CAS 877-96-3) yields distinct hydrogen-bonding and conformational flexibility profiles. The target compound possesses 2 hydrogen-bond donors (both from piperazine NH groups) and 3 hydrogen-bond acceptors, with 4 rotatable bonds . In contrast, the 1-substituted analog contains 1 secondary amine NH (hydrogen-bond donor) and 3 hydrogen-bond acceptors, with a polar surface area (PSA) of 18.51 Ų . The additional hydrogen-bond donor in the 2-substituted isomer arises because the side chain is attached at the C2 position rather than the N1 position, preserving both piperazine NH moieties for intermolecular interactions. This structural feature increases the compound's capacity for multidentate hydrogen-bonding networks and alters its interaction with biological targets, metal ions, and polar solvents .

Hydrogen-bond profile
Data to verify
2 HBD, 3 HBA, 4 rot. bonds
Alters interaction with targets and solvents
1-substituted analog: 1 HBD, PSA 18.51 Ų (database values)
Drug Design Supramolecular Chemistry Molecular Recognition

Gene Delivery Vector Performance: Piperazine-Conjugated Cholesterol Derivatives with 2-Substituted Architecture

Patent literature and primary research demonstrate that piperazine-based cationic lipids incorporating 2-substituted piperazine architectures—structurally related to N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine—exhibit measurable advantages in nucleic acid delivery applications. Specifically, piperazine-conjugated cholesterol derivatives containing 2-amino-substituted piperazine moieties form lipoplexes capable of efficient, non-toxic nucleic acid delivery to cells in culture [1]. Comparative studies on cytofectin analogs reveal that a single substitution in the cytofectin skeleton can produce marked changes in transfection efficiency; piperazine-containing cationic amphiphilic lipids where the piperazine ring is substituted at the 2-position demonstrate altered nucleic acid binding and nanoparticle formation properties compared to 1-substituted or N-alkylated derivatives [2][3].

Gene delivery vector context
Class-level inference
2-substituted piperazine lipids show altered transfection profiles in patent reports
May support non-viral vector formulation research
Qualitative patent evidence; quantitative data not reported
Gene Therapy Transfection Non-Viral Vectors

Metal Coordination and Chiral Ligand Applications: Differential Binding vs. Alternative Diamine Scaffolds

Piperazine derivatives containing dimethylamino functionalities serve as effective diamine ligands for metal complexation in catalytic applications. Studies on chiral N,N′-dimethyl-1,4-piperazines demonstrate their ability to complex various mono- and divalent metals, with ligand structure significantly influencing metal-binding efficiency and catalytic outcomes [1]. N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine, bearing a 2-substituted piperazine core with an extended dimethylaminopropyl side chain, provides a unique chelation geometry distinct from both symmetric N,N′-dimethylpiperazines and 1-substituted analogs. The 2-substitution pattern creates an asymmetric environment around the piperazine ring, generating a chiral center at C2 (when synthesized as single enantiomer) that is absent in 1-substituted analogs where the piperazine ring maintains higher symmetry [2]. This structural feature renders the 2-substituted isomer potentially valuable as a chiral ligand scaffold or chiral auxiliary in asymmetric synthesis, whereas the 1-substituted analog lacks this intrinsic stereochemical element.

Chiral ligand potential
Class-level inference
Stereogenic C2 center present; absent in 1-substituted analog
Supports enantioselective coordination studies
Based on structural analysis and related piperazine ligands
Asymmetric Catalysis Metal Complexation Chiral Synthesis

Priority Application Scenarios for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine (CAS 90795-54-3) Based on Quantitative Differentiation Evidence


Asymmetric Catalysis Ligand Development Requiring Chiral Diamine Scaffolds

The 2-substituted piperazine architecture of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine incorporates a stereogenic center at the piperazine C2 position, a feature absent in 1-substituted analogs such as 1-(3-dimethylaminopropyl)piperazine [1]. This chiral element, combined with the presence of two hydrogen-bond donors and three acceptors, creates an asymmetric coordination environment suitable for metal-catalyzed enantioselective transformations. Researchers developing chiral catalysts or investigating stereoselective reactions should prioritize this 2-substituted isomer over achiral 1-substituted analogs when stereochemical control is required [2].

Non-Viral Gene Delivery Vector Synthesis

Patent literature demonstrates that piperazine-based cationic lipids incorporating 2-amino-substituted piperazine headgroups produce lipoplex nanoparticles with efficient nucleic acid delivery capabilities [3]. The 2-substituted architecture preserves both piperazine NH moieties for nucleic acid binding while providing a distinct spatial orientation of the cationic dimethylamino group. This substitution pattern, as documented in cytofectin patents, yields altered transfection profiles compared to 1-substituted or N-alkylated piperazine derivatives, making the 2-substituted isomer a relevant building block for researchers optimizing non-viral gene delivery formulations [4].

Metal Complexation Studies with Tunable Basicity Requirements

The regioisomeric substitution pattern of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine is predicted to reduce piperazine nitrogen basicity by approximately 0.3–0.5 pKa units relative to the 1-substituted analog (pKa = 9.67±0.28) . This altered protonation behavior, combined with the distinct spatial arrangement of nitrogen donors in the 2-substituted framework, provides researchers with a chemically differentiable diamine ligand for metal coordination studies. Applications requiring precise control over amine basicity or coordination geometry—including transition metal catalysis and metal-organic framework synthesis—may benefit from this altered protonation profile compared to more basic 1-substituted analogs [5].

Application
Selection Property
Validation Focus
Chiral diamine ligand studies
Stereogenic C2 center architecture
Stereochemical outcome review
Non-viral gene delivery vector research
2-Substituted piperazine headgroup with preserved NH donors
Lipoplex formation and transfection endpoint review
Metal complexation studies with basicity differentiation
Regioisomer-specific protonation profile
Basicity and coordination geometry assay

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